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Compound of Interest

Compound Name: 2-Bromo-1-fluoro-4-iodobenzene

Cat. No.: B1272178

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Bromo-1-fluoro-4-iodobenzene (CAS No: 811842-30-5). Due to the limited availability of
specific, publicly accessible spectroscopic data for this compound at the time of publication,
this document focuses on presenting generalized, best-practice experimental protocols for the
acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
data. These methodologies are designed to guide researchers, scientists, and drug
development professionals in the analytical characterization of this and structurally similar
halogenated aromatic compounds. This guide also includes a logical workflow for the
spectroscopic analysis process.

Introduction

2-Bromo-1-fluoro-4-iodobenzene is a polysubstituted aromatic compound with potential
applications in organic synthesis and drug discovery. The presence of three different halogen
atoms (fluorine, bromine, and iodine) on the benzene ring makes it a versatile building block.
Accurate structural elucidation and purity assessment of this compound are paramount for its
effective use in research and development. Spectroscopic techniques such as NMR, MS, and
IR are indispensable tools for achieving this. This guide outlines the standard procedures for
obtaining high-quality spectroscopic data for this class of compounds.

Physicochemical Properties
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A summary of the key physicochemical properties of 2-Bromo-1-fluoro-4-iodobenzene is

presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-1-fluoro-4-iodobenzene

Property Value

Molecular Formula CeHsBrFI

Molecular Weight 300.89 g/mol

IUPAC Name 2-bromo-1-fluoro-4-iodobenzene

CAS Number 811842-30-5

Appearance Clear pale yellow to yellow or pink liquid

Spectroscopic Data (Predicted)

While experimentally obtained data is not readily available, predicted spectroscopic data can

offer a preliminary understanding. The following tables summarize the anticipated ranges for

the key spectroscopic data points.

Table 2: Predicted *H NMR Spectral Data

Chemical Shift o Coupling Constant .
Multiplicity Assignment

(ppm) (Hz)

Anticipated in the

aromatic region Multiplets J(H,H), J(H,F) Aromatic Protons

(approx. 7.0-8.0 ppm)

Table 3: Predicted 3C NMR Spectral Data

Chemical Shift (ppm)

Assignment

Anticipated in the aromatic region (approx. 90-
160 ppm)

Aromatic Carbons
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Table 4: Predicted °F NMR Spectral Data

Chemical Shift o Coupling Constant .
Multiplicity Assignment

(ppm) (H2)

Anticipated in the aryl-

fluoride region ] ) )
Multiplet J(F,H) Aromatic Fluorine

(approx. -100 to -140
ppm)

Table 5: Predicted Mass Spectrometry Data

mlz

Interpretation

Approx. 300/302

[M]*, [M+2]* isotopic pattern for Bromine

Table 6: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Assignment

3100-3000 C-H aromatic stretch
1600-1450 C=C aromatic stretch
1250-1000 C-F stretch

Below 1000 C-Br, C-I stretches

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic

data for 2-Bromo-1-fluoro-4-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1 *H NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-fluoro-4-iodobenzene
in 0.6-0.8 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube.

 Instrument: A 400 MHz or higher field NMR spectrometer.
e Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.

o Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm or the residual solvent peak.
4.1.2 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of a
deuterated solvent.

e Instrument: A 100 MHz or higher 13C frequency NMR spectrometer.

e Parameters:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, as 13C has low natural abundance.

[e]

Spectral Width: 0-220 ppm.

[e]

Reference: The deuterated solvent peak (e.g., CDCIs at 77.16 ppm).
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4.1.3 °*F NMR Spectroscopy
e Sample Preparation: Same as for *H NMR.
e Instrument: An NMR spectrometer equipped with a fluorine probe.

e Parameters:

[e]

Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 64-256.

o Spectral Width: A wide spectral width may be necessary initially to locate the signal (e.g.,
+50 to -250 ppm).

o Reference: An external standard such as CFCIs at O ppm.

Mass Spectrometry (MS)

» Technique: Electron lonization (EI) or Electrospray lonization (ESI).
e Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
e Sample Preparation:

o EI: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol,
dichloromethane) via a direct insertion probe or GC inlet.

o ESI: Prepare a dilute solution (1-10 pg/mL) in a suitable solvent (e.g., methanol or
acetonitrile) and introduce it via direct infusion or an LC system.

o Parameters (EI):

o lonization Energy: 70 eV.
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o Source Temperature: 200-250 °C.

o Mass Range: m/z 50-500.

e Parameters (ESI):

o

lonization Mode: Positive or negative.

[¢]

Capillary Voltage: 3-5 kV.

[¢]

Nebulizing Gas: Nitrogen.

[e]

Drying Gas Temperature: 250-350 °C.

o

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

e Technique: Attenuated Total Reflectance (ATR) or transmission.
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:
o ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.

o Transmission: Place a drop of the neat liquid between two KBr or NaCl plates to form a
thin film.

e Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~2,
o Number of Scans: 16-32.

o Background: A background spectrum of the clean ATR crystal or empty salt plates should
be collected before the sample measurement.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 2-Bromo-1-fluoro-4-iodobenzene.

Workflow for Spectroscopic Analysis of 2-Bromo-1-fluoro-4-iodobenzene
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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